

## C75: A Potent Tool for Interrogating Neuronal Energy Sensing and Appetite Regulation

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Compound of Interest

Tetrahydro-4-methylene-2-octyl-5oxo-3-furancarboxylic acid

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Application Notes and Protocols for Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

### Introduction

C75 is a synthetic small molecule that acts as a potent and irreversible inhibitor of fatty acid synthase (FAS), the key enzyme responsible for de novo synthesis of fatty acids. Beyond its role in lipid metabolism, C75 has emerged as a valuable tool in neuroscience research. By modulating cellular energy status, C75 provides a unique pharmacological approach to investigate the intricate relationship between neuronal metabolism, energy sensing, and the central regulation of appetite and body weight.

These application notes provide an overview of C75's mechanism of action in the central nervous system and detailed protocols for its use in both in vitro and in vivo neuroscience research.

### **Mechanism of Action in Neurons**

C75's primary mechanism of action is the inhibition of FAS. This inhibition leads to a cascade of metabolic changes within neurons:



- Malonyl-CoA Accumulation: Inhibition of FAS leads to an accumulation of its substrate,
   malonyl-CoA. Malonyl-CoA is a critical signaling molecule in energy homeostasis.
- Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): Elevated malonyl-CoA levels allosterically inhibit CPT-1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
- Modulation of AMP-Activated Protein Kinase (AMPK): C75 treatment affects neuronal ATP levels in a biphasic manner, initially decreasing and then leading to a sustained increase.[1] These alterations in the cellular energy charge, reflected by the AMP/ATP ratio, lead to the modulation of AMPK, a master regulator of cellular energy homeostasis. In the hypothalamus, C75 has been shown to decrease the activity of AMPK.[2]
- Regulation of Hypothalamic Neuropeptides: By influencing the energy status of hypothalamic neurons, C75 alters the expression of key neuropeptides involved in appetite control. It has been shown to prevent the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and the downregulation of anorexigenic (appetite-suppressing) neuropeptides such as Proopiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[3]

### **Data Presentation**

Table 1: In Vitro Effects of C75 on Primary Cortical Neurons



Parameter Measured	C75 Concentration	Incubation Time	Result	Reference
FAS Activity	10 μg/mL	1 hour	~50% inhibition	[1]
CPT-1 Activity	10 μg/mL	1 hour	Stimulation	[1]
ATP Levels	10 μg/mL	1-4 hours	Biphasic: Initial decrease followed by a prolonged increase above control	[1]
p-AMPK/AMPK Ratio	10 μg/mL	1 hour	Decrease	[1][2]

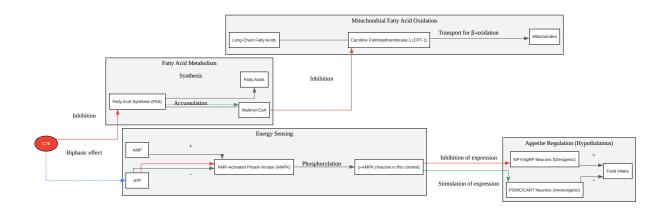
**Table 2: In Vivo Effects of C75 in Mice** 

Parameter Measured	C75 Dosage and Route	Mouse Model	Duration of Treatment	Result	Reference
Food Intake	7.5, 15, 30 mg/kg, i.p.	Wild-type mice	24 hours	Dose- dependent reduction	[4]
Body Weight	10-20 mg/kg, i.p., every other day	Diet-induced obese mice	30 days	Significant weight loss compared to controls	[1]
Hypothalamic NPY mRNA	20 mg/kg, i.p.	Lean mice	Acute	Prevents fasting- induced upregulation	[3]
Hypothalamic POMC mRNA	20 mg/kg, i.p.	Lean mice	Acute	Prevents fasting- induced downregulati on	[3]

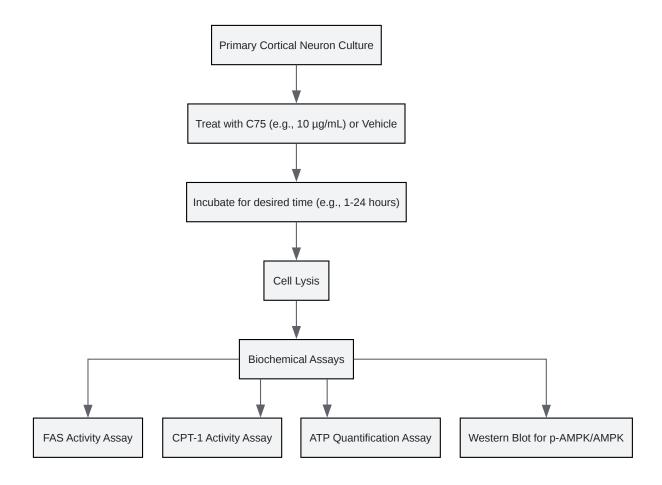


# Mandatory Visualizations Signaling Pathway of C75 in Neurons

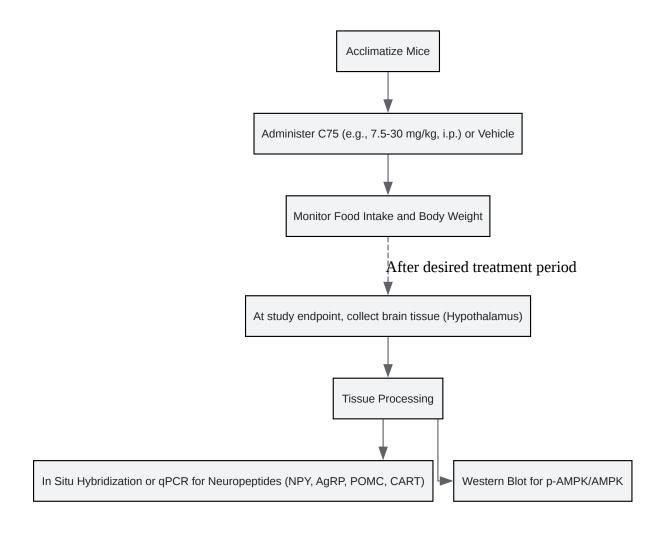












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### References

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- 3. researchgate.net [researchgate.net]
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